molecular formula C13H11F3N6O3 B12050188 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N'-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide

Cat. No.: B12050188
M. Wt: 356.26 g/mol
InChI Key: RGJFQPZNXFVRMG-BLLMUTORSA-N
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Description

2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the Triazine Ring: The triazine ring can be synthesized through a cyclization reaction involving appropriate amines and carbonyl compounds under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: This step often involves the use of trifluoromethylating agents such as trifluoromethyl iodide or trifluoromethyl sulfonates.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine derivatives with acyl chlorides or esters under controlled conditions to form the acetohydrazide group.

    Final Coupling Reaction: The final step involves coupling the triazine derivative with the acetohydrazide derivative under appropriate conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the triazine ring, while reduction may lead to reduced forms of the acetohydrazide moiety.

Scientific Research Applications

2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Material Science: Its chemical properties may be exploited in the development of new materials with specific functionalities, such as catalysts or sensors.

    Biological Studies: The compound can be used in biological assays to study its effects on various biological pathways and processes.

Mechanism of Action

The mechanism of action of 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide involves its interaction with specific molecular targets. The triazine ring and trifluoromethyl group are known to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The acetohydrazide moiety may also play a role in binding to specific sites on proteins or other biomolecules, leading to changes in their function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-[(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)amino]-N’-{(E)-[2-(trifluoromethyl)phenyl]methylidene}acetohydrazide apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of the trifluoromethyl group, in particular, enhances its stability and potential interactions with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H11F3N6O3

Molecular Weight

356.26 g/mol

IUPAC Name

2-[(3,5-dioxo-2H-1,2,4-triazin-6-yl)amino]-N-[(E)-[2-(trifluoromethyl)phenyl]methylideneamino]acetamide

InChI

InChI=1S/C13H11F3N6O3/c14-13(15,16)8-4-2-1-3-7(8)5-18-20-9(23)6-17-10-11(24)19-12(25)22-21-10/h1-5H,6H2,(H,17,21)(H,20,23)(H2,19,22,24,25)/b18-5+

InChI Key

RGJFQPZNXFVRMG-BLLMUTORSA-N

Isomeric SMILES

C1=CC=C(C(=C1)/C=N/NC(=O)CNC2=NNC(=O)NC2=O)C(F)(F)F

Canonical SMILES

C1=CC=C(C(=C1)C=NNC(=O)CNC2=NNC(=O)NC2=O)C(F)(F)F

Origin of Product

United States

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